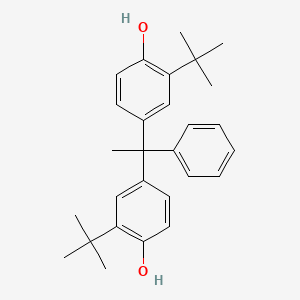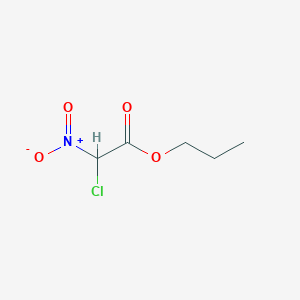
Propyl chloro(nitro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl chloro(nitro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group, a chloro group, and a nitro group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl chloro(nitro)acetate typically involves the esterification of chloro(nitro)acetic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl chloro(nitro)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed to yield chloro(nitro)acetic acid and propanol in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium alkoxides or amines in an aprotic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Hydrolysis: Aqueous acid or base solutions under reflux conditions.
Major Products
Nucleophilic substitution: Substituted derivatives of this compound.
Reduction: Propyl chloro(amino)acetate.
Hydrolysis: Chloro(nitro)acetic acid and propanol.
Applications De Recherche Scientifique
Propyl chloro(nitro)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of propyl chloro(nitro)acetate involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or other transformations. These reactions can lead to the formation of various products that can interact with biological molecules or other chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl chloro(nitro)acetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl chloro(nitro)acetate: Contains a methyl group instead of a propyl group.
Propyl bromo(nitro)acetate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
Propyl chloro(nitro)acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a chloro and a nitro group allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
82208-52-4 |
|---|---|
Formule moléculaire |
C5H8ClNO4 |
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
propyl 2-chloro-2-nitroacetate |
InChI |
InChI=1S/C5H8ClNO4/c1-2-3-11-5(8)4(6)7(9)10/h4H,2-3H2,1H3 |
Clé InChI |
XUIZVEZEOHCEEN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
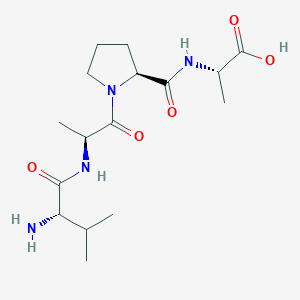
arsanium bromide](/img/structure/B14413822.png)
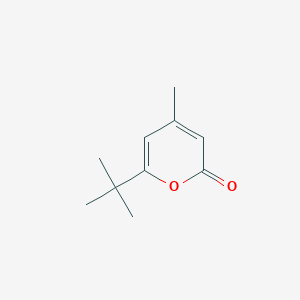
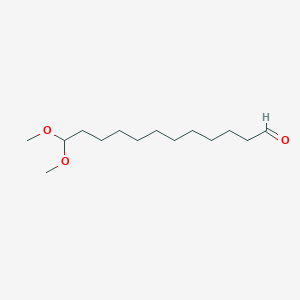
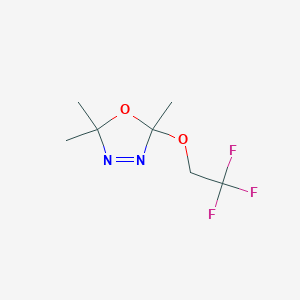
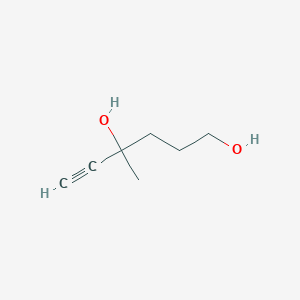

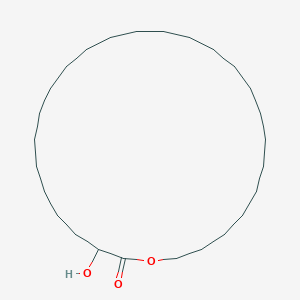
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

